2-azido-1-methoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-methoxy-4-nitrobenzene is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-bromo-1-methoxy-4-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-azido-1-methoxy-4-nitrobenzene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes (click chemistry).
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)
Major Products Formed
Reduction: 2-Amino-1-methoxy-4-nitrobenzene
Substitution: 1,2,3-Triazole derivatives
Oxidation: 2-Azido-1-methoxy-4-nitrobenzaldehyde
Wissenschaftliche Forschungsanwendungen
2-Azido-1-methoxy-4-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-azido-1-methoxy-4-nitrobenzene involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and can occur under mild conditions, making it useful for bioorthogonal labeling. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-4-methoxy-1-nitrobenzene
- 4-Azido-1-methoxy-2-nitrobenzene
- 2-Azido-1-methoxy-5-nitrobenzene
Uniqueness
2-Azido-1-methoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various synthetic applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-methoxy-4-nitrobenzene involves the conversion of 2-nitroanisole to 2-azido-1-methoxy-4-nitrobenzene through a series of reactions.", "Starting Materials": [ "2-nitroanisole", "Sodium azide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitroanisole with a mixture of sulfuric acid and nitric acid to form 2-nitro-1-methoxy-4-nitrobenzene.", "Step 2: Reduction of 2-nitro-1-methoxy-4-nitrobenzene with sodium dithionite in the presence of sodium hydroxide to form 2-amino-1-methoxy-4-nitrobenzene.", "Step 3: Diazotization of 2-amino-1-methoxy-4-nitrobenzene with sodium nitrite and hydrochloric acid to form 2-diazo-1-methoxy-4-nitrobenzene.", "Step 4: Azidation of 2-diazo-1-methoxy-4-nitrobenzene with sodium azide in ethanol to form 2-azido-1-methoxy-4-nitrobenzene." ] } | |
CAS-Nummer |
62895-61-8 |
Molekularformel |
C7H6N4O3 |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
2-azido-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-3-2-5(11(12)13)4-6(7)9-10-8/h2-4H,1H3 |
InChI-Schlüssel |
ODGBJSMKESRGAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.